5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is an organic compound that features a formyl group, a benzonitrile moiety, and a boronic ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 5-formyl-2-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The purity of the compound is often ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology:
- Potential applications in the development of fluorescent probes for biological imaging due to its boronic ester group .
Medicine:
- Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo various transformations. The boronic ester is particularly important in cross-coupling reactions, where it forms a transient boronate complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a benzonitrile moiety.
Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring and is used in similar cross-coupling reactions.
4-Methoxycarbonylphenylboronic acid pinacol ester: Features a methoxycarbonyl group and is used in Diels-Alder reactions.
Uniqueness: 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which provide diverse reactivity. Its boronic ester moiety makes it particularly valuable in cross-coupling reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(9-17)7-11(12)8-16/h5-7,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZZHPZOGFGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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